1,2,3,4-Tetrachloro-5,6-dimethylbenzene

Vue d'ensemble

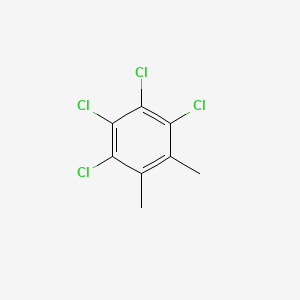

Description

1,2,3,4-Tetrachloro-5,6-dimethylbenzene is an organic compound with the molecular formula C8H6Cl4. It is a derivative of benzene, where four chlorine atoms and two methyl groups are substituted on the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloro-5,6-dimethylbenzene can be synthesized through the chlorination of 2,5-dimethylchlorobenzene using carbon tetrachloride as a chlorinating agent. The reaction typically occurs under high-temperature conditions and may require a catalyst to facilitate the substitution of chlorine atoms .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,5-dimethylchlorobenzene and carbon tetrachloride are combined. The reaction is carefully controlled to ensure the complete substitution of chlorine atoms, and the product is then purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,3,4-Tetrachloro-5,6-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: It can be reduced to form less chlorinated derivatives or completely dechlorinated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include quinones and other oxidized compounds.

Reduction: Products include less chlorinated or dechlorinated benzene derivatives.

Applications De Recherche Scientifique

Chemical Intermediate

Synthesis of Organic Compounds:

1,2,3,4-Tetrachloro-5,6-dimethylbenzene serves as a precursor for synthesizing various organic compounds. Its unique chlorinated structure allows it to participate in multiple chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

Example Applications:

- Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

- Agrochemicals: Acts as an intermediate in the production of herbicides and insecticides.

Solvent Properties

Due to its solvent capabilities, this compound is utilized in various chemical processes:

- Dissolution of Organic Compounds: It can dissolve a wide range of organic materials, making it useful in laboratory settings for extraction and purification processes.

Environmental Applications

Biodegradation Studies:

Research has demonstrated that certain bacterial strains can degrade this compound. For instance:

- Pseudomonas Species: These microorganisms have shown the ability to mineralize this compound as a sole carbon source, leading to the release of chloride ions and other metabolites during the degradation process . This property is significant for bioremediation efforts aimed at cleaning up contaminated sites.

Case Study 1: Biodegradation by Pseudomonas

A study highlighted the degradation of this compound by Pseudomonas species. The research indicated that these bacteria could utilize the compound for growth while releasing stoichiometric amounts of chloride ions. The initial degradation pathway involved dioxygenase enzymes that transformed the compound into less harmful metabolites .

Case Study 2: Synthesis of Agrochemicals

Mécanisme D'action

The mechanism of action of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Its chlorinated structure also makes it a potential candidate for oxidative and reductive transformations, which can lead to the formation of reactive intermediates and subsequent products .

Comparaison Avec Des Composés Similaires

- 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

- 1,2,3,5-Tetrachloro-4,6-dimethylbenzene

- 2,3,5,6-Tetrabromo-1,4-dimethylbenzene

Comparison: 1,2,3,4-Tetrachloro-5,6-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity in substitution, oxidation, and reduction reactions due to the positioning of the chlorine atoms and methyl groups .

Activité Biologique

1,2,3,4-Tetrachloro-5,6-dimethylbenzene, also known as tetrachloro-o-xylene, is an organochlorine compound characterized by a benzene ring with four chlorine atoms and two methyl groups. Its molecular formula is , with a molecular weight of approximately 243.945 g/mol. This compound is primarily utilized as a chemical intermediate in various industrial applications but also exhibits notable biological activities that warrant further investigation.

The compound is a solid at room temperature and is recognized for its irritant properties to skin and mucous membranes. The unique arrangement of chlorine and methyl groups not only influences its chemical behavior but also its biological activity compared to structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C8H6Cl4 |

| Molecular Weight | 243.945 g/mol |

| Physical State | Solid |

| Solubility | Limited in water |

| Melting Point | Not specified |

Toxicological Profile

Research indicates that this compound possesses significant toxicological effects. It has been reported to cause irritation upon exposure and may have systemic effects depending on the route of exposure (inhalation, oral ingestion, or dermal contact) .

- Irritation : Strong irritant properties have been observed in both skin and mucous membranes.

- Systemic Effects : Potential systemic toxicity includes effects on the liver and kidneys, as well as neurotoxicity.

Case Study 1: Environmental Impact

A study examining the environmental persistence of chlorinated compounds found that tetrachloro-o-xylene can accumulate in aquatic environments, leading to toxicity in aquatic organisms. This bioaccumulation raises concerns about its ecological impact and potential biomagnification through food chains .

Case Study 2: Industrial Exposure

An occupational health study highlighted cases of workers exposed to high concentrations of this compound in industrial settings. Symptoms reported included respiratory issues and skin irritation. Long-term exposure was correlated with increased liver enzyme levels indicating potential hepatotoxicity .

The biological activity of this compound may be attributed to its interaction with cellular mechanisms:

- Nucleophilic Substitution : The presence of chlorine atoms allows for nucleophilic substitution reactions which can alter cellular components.

- Reactive Oxygen Species (ROS) Generation : Chlorinated hydrocarbons are known to generate ROS upon metabolic activation, leading to oxidative stress and potential cellular damage .

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOSFGXUBLANNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4 | |

| Record name | TETRACHLORO-O-XYLENE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007756 | |

| Record name | 1,2,3,4-Tetrachloro-5,6-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrachloro-o-xylene, [solid] appears as a powdered or flaked solid. Insoluble in water. Very strongly irritates skin, eyes or mucous membranes. May be toxic by ingestion. | |

| Record name | TETRACHLORO-O-XYLENE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

877-08-7 | |

| Record name | TETRACHLORO-O-XYLENE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17614 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2,3,4-tetrachloro-5,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrachloro-5,6-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.